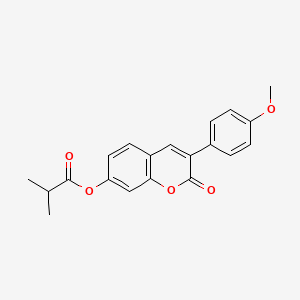

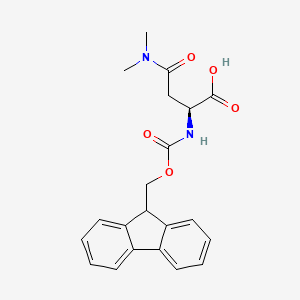

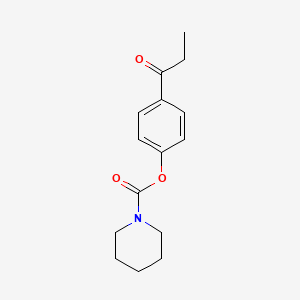

Methyl 6-(butylamino)-5-cyano-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications

Synthesis and Manufacturing Process Development

Researchers have developed efficient and practical routes for the manufacture of compounds closely related to Methyl 6-(butylamino)-5-cyano-2-methylnicotinate. These compounds serve as key intermediates in the preparation of P2Y12 antagonists, indicating their significance in pharmaceutical manufacturing. The process improvements include enhanced yield, purity, and operability, leading to the production of significant quantities of these intermediates for clinical development (Bell et al., 2012).

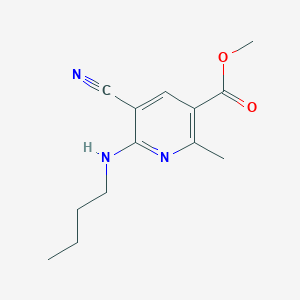

Fluorescence Properties for Scientific Applications

A study on 2-(butylamino)cinchomeronic dinitrile derivatives, closely related to this compound, highlights their potential as fluorophores exhibiting dual-state emission. The research investigated the influence of the length and structure of the alkyl substituent on the spectral fluorescence properties, noting high photoluminescence quantum yield values. This suggests potential applications in scientific fields requiring fluorescence properties, such as bioimaging and analytical chemistry (Lipin et al., 2022).

Environmental Monitoring and Marine Biology

The presence of compounds similar to this compound has been studied in water and sediments of marinas, emphasizing their role in environmental monitoring and marine biology. The survey highlighted the significance of these compounds as biocides in antifouling paints and their environmental concentrations, which could impact marine ecosystems (Biselli et al., 2000).

Advanced Oxidation Processes

A study explored the air non-thermal plasma (NTP) treatment of an herbicide closely related to this compound, focusing on its degradation in the presence of TiO2. The research is significant for environmental sciences, particularly in the field of pollution control and the development of advanced oxidation processes for the degradation of persistent organic pollutants (Giardina et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPOTAPUOQEDPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)